molecular formula C12H16F2N2O B12074995 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline

Cat. No.: B12074995
M. Wt: 242.26 g/mol
InChI Key: NHZGPVMAXQHORY-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline is an organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline typically involves the following steps:

    Formation of 4,4-Difluoropiperidine: This can be achieved by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.

    Coupling with 3-Methoxyaniline: The 4,4-difluoropiperidine is then coupled with 3-methoxyaniline under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a difluoropiperidine ring and a methoxyaniline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3-methoxyaniline

InChI

InChI=1S/C12H16F2N2O/c1-17-11-8-9(15)2-3-10(11)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3

InChI Key

NHZGPVMAXQHORY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F

Origin of Product

United States

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